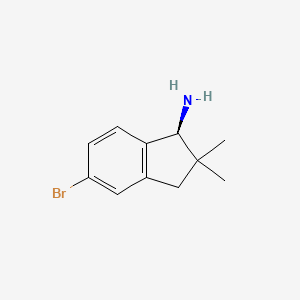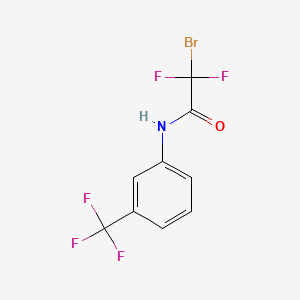![molecular formula C8H10ClNS B14018195 4-Chloro-2-[(methylsulfanyl)methyl]aniline CAS No. 21502-31-8](/img/structure/B14018195.png)
4-Chloro-2-[(methylsulfanyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-chloro-2-[(methylthio)methyl]-: is an organic compound with the molecular formula C8H10ClNS It is a derivative of benzenamine, where the amino group is substituted with a chlorine atom at the fourth position and a methylthio group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 4-chloro-2-[(methylthio)methyl]- typically involves the chlorination of benzenamine followed by the introduction of the methylthio group. One common method is:
Chlorination: Benzenamine is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the fourth position.
Methylthio Substitution: The chlorinated benzenamine is then reacted with methylthiol in the presence of a base such as sodium hydroxide to introduce the methylthio group at the second position.
Industrial Production Methods: Industrial production of benzenamine, 4-chloro-2-[(methylthio)methyl]- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Benzenamine, 4-chloro-2-[(methylthio)methyl]- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the chlorine or methylthio groups under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or demethylthiolated benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
科学的研究の応用
Benzenamine, 4-chloro-2-[(methylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzenamine, 4-chloro-2-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. The chlorine and methylthio groups can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
類似化合物との比較
Benzenamine, 4-chloro-2-methyl-: Similar structure but lacks the methylthio group.
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a methylthio group.
Uniqueness: Benzenamine, 4-chloro-2-[(methylthio)methyl]- is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical and biological properties
特性
CAS番号 |
21502-31-8 |
|---|---|
分子式 |
C8H10ClNS |
分子量 |
187.69 g/mol |
IUPAC名 |
4-chloro-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C8H10ClNS/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 |
InChIキー |
TUZOKUVGOHPVIO-UHFFFAOYSA-N |
正規SMILES |
CSCC1=C(C=CC(=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)

![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)


![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)






